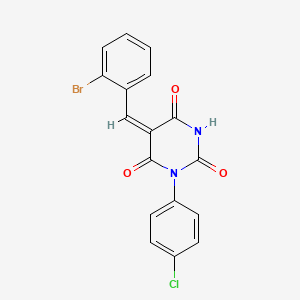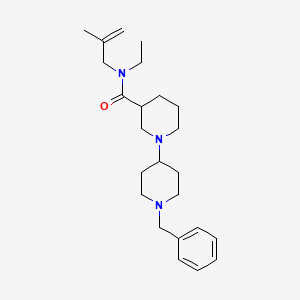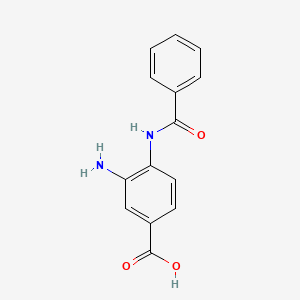
5-(2-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BBPPT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 5-(2-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that 5-(2-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione may exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 5-(2-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione may act as a chelator, binding to metal ions and preventing their uptake by cells.
Biochemical and Physiological Effects:
5-(2-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have a number of biochemical and physiological effects. For instance, 5-(2-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and repair. Additionally, 5-(2-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to induce the production of reactive oxygen species, which can damage cells and contribute to the development of cancer.
实验室实验的优点和局限性
One advantage of using 5-(2-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its relatively low toxicity compared to other anticancer agents. However, 5-(2-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to be unstable in the presence of light, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for research on 5-(2-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. For instance, further studies could be conducted to elucidate the mechanism of action of 5-(2-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential use as an anticancer agent. Additionally, 5-(2-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be further investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Finally, efforts could be made to develop more stable derivatives of 5-(2-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione for use in lab experiments.
合成方法
5-(2-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a variety of methods, including the reaction of 2-bromobenzaldehyde with 4-chloro-1-phenyl-1,3-butanedione in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization using ammonium acetate to yield 5-(2-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.
科学研究应用
5-(2-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been the subject of scientific research due to its potential applications in various fields. For instance, 5-(2-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 5-(2-bromobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
(5E)-5-[(2-bromophenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O3/c18-14-4-2-1-3-10(14)9-13-15(22)20-17(24)21(16(13)23)12-7-5-11(19)6-8-12/h1-9H,(H,20,22,24)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVPEOOKAQMSQV-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6132089.png)
![2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B6132093.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methylbenzamide](/img/structure/B6132099.png)


![1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6132127.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B6132134.png)
![3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6132139.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)vinyl]-2-[(5-methyl-2-furyl)methyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6132140.png)
![N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide](/img/structure/B6132143.png)
![3-iodo-1-[(1H-1,2,4-triazol-3-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B6132150.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6132175.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]-1,4-dihydro-2,3-quinoxalinedione hydrochloride](/img/structure/B6132179.png)